molecular formula C18H20ClIO B14301846 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene CAS No. 113722-82-0

2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene

Cat. No.: B14301846
CAS No.: 113722-82-0
M. Wt: 414.7 g/mol
InChI Key: PMZHFQGHSGJHPE-UHFFFAOYSA-N
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Description

2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of a chlorophenyl group, a methylbutyl chain, an iodine atom, and a methoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene typically involves multiple steps:

  • Formation of the Chlorophenyl Intermediate: : The initial step involves the preparation of 4-chlorophenyl-2-methylbutyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where 4-chlorobenzene is reacted with 2-methylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Iodination: : The next step involves the introduction of the iodine atom. This can be accomplished through an electrophilic aromatic substitution reaction, where the chlorophenyl intermediate is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.

  • Methoxylation: : The final step involves the introduction of the methoxy group. This can be achieved through a nucleophilic substitution reaction, where the iodinated intermediate is reacted with methanol in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product separation enhances the overall efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom and forming a deiodinated product.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar solvents.

Major Products

    Oxidation: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-formyl-4-methoxybenzene or 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-carboxy-4-methoxybenzene.

    Reduction: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-hydro-4-methoxybenzene.

    Substitution: Formation of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-hydroxy-4-methoxybenzene, 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-cyano-4-methoxybenzene, or 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-amino-4-methoxybenzene.

Scientific Research Applications

2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-bromo-4-methoxybenzene
  • 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-chloro-4-methoxybenzene
  • 2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-fluoro-4-methoxybenzene

Uniqueness

2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its bromo, chloro, and fluoro analogs. The iodine atom enhances the compound’s ability to undergo substitution reactions and can influence its biological activity.

Properties

CAS No.

113722-82-0

Molecular Formula

C18H20ClIO

Molecular Weight

414.7 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene

InChI

InChI=1S/C18H20ClIO/c1-13(3-4-14-5-7-16(19)8-6-14)11-15-12-17(21-2)9-10-18(15)20/h5-10,12-13H,3-4,11H2,1-2H3

InChI Key

PMZHFQGHSGJHPE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)Cl)CC2=C(C=CC(=C2)OC)I

Origin of Product

United States

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